![molecular formula C61H81N17O10 B170006 (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide CAS No. 134190-11-7](/img/structure/B170006.png)
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C61H81N17O10 and its molecular weight is 1212.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound , (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide , is a complex peptide-like structure that exhibits various biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. The detailed chemical formula is C34H52N10O6, indicating a large molecular weight and potential for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Research has shown that similar compounds with complex amino acid structures can inhibit cell proliferation in cancerous cells. For instance, studies have indicated that certain derivatives exhibit significant antiproliferative properties against human multiple myeloma RPMI 8226 cells, with IC50 values suggesting effective inhibition of cell viability .
- Proteasome Inhibition : Certain structural analogs have been evaluated for their ability to inhibit the proteasome, a critical component in protein degradation pathways. Inhibitors of the proteasome can induce apoptosis in cancer cells, making this mechanism particularly relevant for therapeutic applications in oncology .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to activate G-protein coupled receptors (GPCRs), leading to downstream effects on cellular functions .
Study 1: Antiproliferative Activity
In a study assessing the cytotoxic effects of various compounds on RPMI 8226 cells, it was found that certain derivatives exhibited IC50 values ranging from 34 µM to 169 µM over different time points (24h, 48h, 72h). These findings suggest a time-dependent increase in efficacy, highlighting the potential for this compound in cancer therapy .
Study 2: Proteasome Inhibition
Another investigation focused on the ability of related compounds to inhibit proteasome activity. The results indicated that specific enantiomers had significantly different potencies, with one enantiomer displaying an IC50 value of 90 µM compared to its counterpart at 189 µM. This suggests that stereochemistry plays a crucial role in the biological activity of these compounds .
Data Table: Biological Activities
Activity Type | Description | IC50 Values (µM) |
---|---|---|
Antiproliferative | Inhibition of RPMI 8226 cell viability | 34 - 169 |
Proteasome Inhibition | Inhibition potency comparison between enantiomers | 90 vs. 189 |
Receptor Activation | Modulation of GPCR signaling pathways | Not quantified |
科学研究应用
Pharmaceutical Applications
Peptide-Based Drug Development
The compound is utilized in the development of peptide-based drugs, particularly those targeting hormonal pathways. Its structure allows it to act as an agonist or antagonist of LHRH, which plays a crucial role in regulating reproductive hormones. This property makes it a candidate for treating conditions such as hormone-sensitive cancers, including prostate and breast cancer, by modulating hormone levels effectively .
Diagnostic Tools
In addition to therapeutic applications, this compound is also being explored as a component in diagnostic tools for endocrine disorders. Its ability to influence hormonal signaling pathways can be harnessed to develop assays that measure hormone levels or receptor activity in various biological samples .
Mechanistic Insights
Mechanism of Action
The compound functions by binding to LHRH receptors, triggering downstream signaling that can either stimulate or inhibit the release of gonadotropins from the pituitary gland. This mechanism is critical for regulating reproductive functions and can be exploited in therapies aimed at managing fertility or treating hormone-dependent tumors .
Research Findings
Case Studies and Experimental Results
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, experiments demonstrated that modifications to the peptide structure significantly enhance its binding affinity and stability compared to natural LHRH, leading to improved therapeutic outcomes .
Table 1: Summary of Research Findings
Industrial Production Methods
Synthetic Routes
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications of amino acids. The process includes several steps: resin loading, deprotection, coupling, cleavage, and purification using high-performance liquid chromatography (HPLC). These methods ensure high yield and purity essential for pharmaceutical applications .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H81N17O10/c1-4-66-59(87)52-17-11-23-78(52)60(88)46(16-10-22-67-61(63)64)71-54(82)47(24-36(2)3)73-57(85)50(28-41-32-77(35-70-41)31-38-12-6-5-7-13-38)75-55(83)48(25-37-18-20-42(80)21-19-37)74-58(86)51(33-79)76-56(84)49(26-39-29-68-45-15-9-8-14-43(39)45)72-53(81)44(62)27-40-30-65-34-69-40/h5-9,12-15,18-21,29-30,32,34-36,44,46-52,68,79-80H,4,10-11,16-17,22-28,31,33,62H2,1-3H3,(H,65,69)(H,66,87)(H,71,82)(H,72,81)(H,73,85)(H,74,86)(H,75,83)(H,76,84)(H4,63,64,67)/t44-,46-,47-,48-,49-,50+,51-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVJBMRFZDCMIO-UXRNUPOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H81N17O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。